molecular formula C21H20N4OS B12167065 2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B12167065
M. Wt: 376.5 g/mol
InChI Key: JMXLOJPBUXVYNT-UHFFFAOYSA-N
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Description

2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole ring, a pyridine ring, and a thiazole ring. The presence of these heterocyclic rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki coupling, using a pyridine boronic acid derivative and a halogenated precursor.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the indole derivative with the thiazole-pyridine intermediate in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at the indole, pyridine, or thiazole rings, where substituents can be introduced using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the indole, pyridine, or thiazole rings.

Scientific Research Applications

2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors or enzymes, to understand its pharmacological effects.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Similar structure with a methyl group instead of an isopropyl group.

    2-(1-ethyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Similar structure with an ethyl group instead of an isopropyl group.

    2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Similar structure with a pyridin-3-yl group instead of a pyridin-4-yl group.

Uniqueness

The uniqueness of 2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

2-(1-propan-2-ylindol-3-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H20N4OS/c1-14(2)25-12-16(17-5-3-4-6-19(17)25)11-20(26)24-21-23-18(13-27-21)15-7-9-22-10-8-15/h3-10,12-14H,11H2,1-2H3,(H,23,24,26)

InChI Key

JMXLOJPBUXVYNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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